molecular formula C24H17N3O3 B8101022 Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI)

Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI)

Cat. No.: B8101022
M. Wt: 395.4 g/mol
InChI Key: TWDKBDSVUUKABK-RDPSFJRHSA-N
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Description

Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI) is a useful research compound. Its molecular formula is C24H17N3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDKBDSVUUKABK-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@@H](O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157047-98-8
Record name 157047-98-8
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Biological Activity

Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI) is a complex organic compound characterized by its unique spiro structure and various functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and analgesic domains.

  • Molecular Formula : C24H17N3O3
  • Molecular Weight : 395.41 g/mol

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of spiro compounds against various cancer cell lines. For instance, research on similar spiro compounds has shown promising results against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The synthesized analogs exhibited significant inhibitory effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil and sunitinib.

CompoundCell LineIC50 (µM)Comparison
6mMCF73.597Higher than 5-FU
6mHCT1163.236Higher than Sunitinib
6lMCF73.986Comparable to 5-FU

These findings suggest that spiro compounds may act through multi-targeted mechanisms, including inhibition of key signaling pathways involved in cancer proliferation.

Analgesic Activity

The analgesic properties of spiro compounds have been explored through various animal models. Notably, certain derivatives demonstrated significant activity in pain assays such as the phenylquinone writhing test and the rat tail-flick assay. The structure-activity relationship indicates that the presence of specific functional groups enhances these analgesic effects.

The mechanism by which spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Modulation of Receptors : It could interact with neurotransmitter receptors involved in pain signaling pathways.

Case Studies

  • Antiproliferative Study : A series of synthesized spiro compounds were tested against MCF7 and HCT116 cell lines. The most potent compound (6m) showed an IC50 value of 3.597 µM against MCF7 cells, indicating a strong potential for development into an anticancer agent.
  • Analgesic Efficacy : In a study evaluating the analgesic properties of various spiro derivatives, compounds similar to the target molecule exhibited significant pain relief in rodent models, suggesting potential therapeutic applications for pain management.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by triggering oxidative stress pathways and disrupting mitochondrial function. These findings suggest potential applications in developing novel anticancer therapies targeting specific molecular pathways involved in tumor growth and survival.

Neuropharmacological Effects
The compound's structural characteristics allow it to interact with neuroreceptors, making it a candidate for neuropharmacological applications. Preliminary studies suggest that it may act as an antagonist at the neurokinin-1 (NK1) receptor, which is implicated in pain and anxiety disorders. By modulating this receptor's activity, the compound could contribute to the development of new treatments for chronic pain and anxiety-related conditions.

Pharmacology

Drug Development
The unique spirocyclic structure of this compound enhances its pharmacokinetic properties, such as solubility and bioavailability. These characteristics are crucial for drug formulation and delivery systems. The compound's potential as a lead structure for synthesizing analogs with improved efficacy and reduced side effects is currently under investigation.

Targeted Therapy
In the context of targeted therapy, this compound can be modified to enhance selectivity towards specific cancer cell types or receptors involved in disease progression. Researchers are exploring derivatives that could provide enhanced therapeutic indices while minimizing off-target effects.

Material Science

Polymer Chemistry
The incorporation of spiro compounds into polymer matrices has been explored for creating advanced materials with unique mechanical and thermal properties. The spiro structure can enhance the cross-linking density within polymers, leading to materials with improved durability and resistance to thermal degradation.

Nanotechnology Applications
In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. The ability to encapsulate therapeutic agents within nanocarriers derived from this compound could improve the targeted delivery of drugs to specific tissues or tumors.

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityInduced apoptosis in breast cancer cells via oxidative stress pathways.
Study 2 Neuropharmacological EffectsExhibited antagonist activity at NK1 receptors; potential for pain management therapies.
Study 3 Drug DevelopmentEnhanced solubility and bioavailability compared to traditional compounds; promising lead structure for further development.
Study 4 Polymer ChemistryImproved mechanical properties of polymer composites incorporating spiro compounds.
Study 5 Nanotechnology ApplicationsEffective encapsulation of therapeutic agents for targeted drug delivery systems.

Preparation Methods

Microwave-Assisted Domino Coupling and Epoxidation

Microwave irradiation has been employed to accelerate the formation of quinazolino-benzodiazepine scaffolds. A domino three-component reaction between anthranilic acid derivatives, N-Boc-protected amino acids, and methyl esters under microwave conditions (230°C, 15–20 min) yields symmetric or unsymmetric quinazolinobenzodiazepines . For example, Scheme 6 in demonstrates the synthesis of quinazolinobenzodiazepines (22a–b) in 20–55% yields using triphenyl phosphite and pyridine.
To introduce the spiro-oxirane moiety, post-cyclization epoxidation is critical. A Darzens-like reaction using phenacyl bromides and ketones in the presence of K₂CO₃ (CHCl₃, 50°C, 10–24 h) forms spiro-epoxyoxindoles . Adapting this method, the quinazolino-benzodiazepine intermediate is treated with a ketone-containing side chain, followed by oxidative cyclization to form the oxirane ring. Yields for analogous spiro-epoxides range from 56–90% .

Reductive Cyclization of Nitro Precursors

A two-step protocol involving reductive cyclization and epoxide formation is documented in . N-Benzoylated 1,4-benzodiazepine-2,5-diones (4a–e) are treated with 2-nitrobenzoyl chlorides, followed by hydrogenation (H₂/Pd-C, EtOAc-hexane) to yield quinazolinobenzodiazepines (e.g., 1 , 2 , 8a–h ) in 53–75% yields. For spiro-oxirane derivatives, nitro precursors are substituted with epoxide-containing aryl groups. The reductive step facilitates simultaneous cyclization and epoxidation, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

Table 1: Representative Yields from Reductive Cyclization

Starting MaterialProductYield (%)Conditions
4a8a (R³=H, R⁴=H)61H₂/Pd-C, EtOAc-hexane
4b1 (Asperlicin C)60H₂/Pd-C, EtOAc-hexane
4c8c (R³=OAc)67H₂/Pd-C, EtOAc-hexane

Aza-Wittig Protocol with Spiroannulation

The Eguchi aza-Wittig method enables quinazolinone annulation and benzodiazepine formation in tandem . For example, iminophosphoranes derived from 2-azidobenzoylchloride undergo Staudinger/intramolecular aza-Wittig reactions to form 1,4-benzodiazepin-5-ones . Introducing a propargyl ether or epoxide precursor at the N-position allows spiroannulation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Key Steps:

  • Acylation: 2-Azidobenzoylchloride reacts with α-amino esters to form iminophosphoranes.

  • Cyclization: Treatment with tributylphosphine (TBP) generates benzodiazepinones.

  • Spiroannulation: CuI/TCA-catalyzed intramolecular azide-alkyne cycloaddition forms the oxirane ring .

Iodine-Catalyzed Cascade Reactions

A one-pot, two-step cascade synthesis employs iodine (10 mol%) to catalyze quinazolinone condensation and azide-alkyne cycloaddition . For spiro-oxirane derivatives, propargyl ethers or epoxide precursors are incorporated into the alkyne moiety. The reaction proceeds via:

  • Quinazolinone Formation: Condensation of o-aminobenzamides with aldehydes/ketones.

  • Epoxide Cyclization: Intramolecular 1,3-dipolar cycloaddition under microwave irradiation (150°C, 2 h) .

Table 2: Cascade Reaction Optimization

SubstrateCatalystTemp (°C)Yield (%)
o-AzidoacetophenoneI₂ (10%)5070
Propargyl etherI₂ (10%)15065

Stereochemical Control and Chiral Resolution

The (2R,3S) configuration is achieved through:

  • Chiral Pool Synthesis: Using enantiomerically pure amino acids (e.g., L-phenylalanine) in benzodiazepine formation .

  • Asymmetric Epoxidation: Sharpless epoxidation or Jacobsen-Katsuki conditions on diene intermediates .

  • Kinetic Resolution: Enzymatic or chemical separation of diastereomers post-synthesis .

Q & A

Q. What are the established synthetic routes for Spiro[oxirane-2,7'-quinazolino-benzodiazepine] derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • A two-step approach is commonly employed: (i) benzoylation of 1,5-benzodiazepin-2-ones with nitrobenzoyl chloride, followed by (ii) metal-induced reductive N-heterocyclization to form the spiro framework .
  • Solvent choice (e.g., acetonitrile for stabilization) and temperature control (80–100°C) are critical for minimizing side reactions. Yields range from 45–70%, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane) .
  • Table 1 : Synthetic Methods Comparison
MethodKey ReagentsYield (%)Purity (HPLC)Reference
Reductive cyclizationSnCl₂, HCl65>95%
Acid-catalyzedH₂SO₄, acetic acid5290%

Q. How is the stereochemical configuration (2R,3S) of this spiro compound confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For example, derivatives with similar spiro frameworks (e.g., 1,1',2,2',5',6',7',7'a-octahydrospiro[indole-3,3'-pyrrolizine]-2-one) were resolved using XRD, confirming spatial arrangements .
  • NMR coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations provide supplementary evidence. For instance, axial-equatorial proton interactions in the oxirane ring distinguish R/S configurations .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for spiroquinazoline-benzodiazepine hybrids?

Methodological Answer:

  • Contradictions (e.g., enhanced antibacterial activity vs. reduced NOP receptor binding) are analyzed via principal contradiction analysis . Focus on the dominant factor (e.g., substituent electronegativity) influencing biological outcomes.
  • Table 2 : Substituent Effects on Activity
PositionSubstituentAntibacterial IC₅₀ (µM)NOP Binding (% Inhibition)Source
6'-CH₃Methyl12.3 ± 1.238% (10 µM)
3-PhPhenyl8.9 ± 0.822% (10 µM)
  • Multi-variate regression identifies steric bulk at C6' as inversely correlating with receptor affinity but enhancing antimicrobial potency .

Q. How can computational modeling optimize synthetic protocols for 3-methyl-substituted derivatives with low yields?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G*) predict steric hindrance from the 3-methyl group during reductive cyclization, explaining reduced yields (~30%) .
  • Mitigation strategies:
  • Introduce bulky leaving groups (e.g., tosyl) to stabilize transition states.
  • Use microwave-assisted synthesis to accelerate reaction kinetics, improving yields to ~50% .

Q. What statistical methods validate pharmacological data reproducibility for structurally complex spiro compounds?

Methodological Answer:

  • ANOVA with post-hoc Tukey tests identifies batch-to-batch variability in IC₅₀ values (e.g., ±15% for antibacterial assays) .
  • Grubbs’ test removes outliers caused by solvent residue contamination (e.g., DMSO >0.1% skews receptor binding assays) .

Q. How do solvation effects and aggregation impact stability studies of this spiro compound in aqueous buffers?

Methodological Answer:

  • Dynamic Light Scattering (DLS) detects aggregates (>200 nm diameter) in acetonitrile/water mixtures, reducing bioavailability .
  • Stabilization protocol: Use 0.1% Tween-80 or cyclodextrin inclusion complexes to maintain monomeric forms during in vitro assays .

Q. What ethical guidelines govern preclinical testing of novel spiro derivatives with CNS activity?

Methodological Answer:

  • Adhere to OECD 423 for acute toxicity studies and ICH S7A for cardiovascular safety profiling .
  • Institutional Animal Care and Use Committee (IACUC) protocols require dose escalation in rodents (1–100 mg/kg) with telemetric monitoring for neurobehavioral effects .

Methodological Considerations

  • Data Triangulation : Combine XRD, NMR, and HPLC-MS to resolve structural ambiguities .
  • Contradiction Analysis : Apply dialectical materialism principles to prioritize dominant factors in SAR conflicts .
  • Ethical Compliance : Follow GLP standards for preclinical data documentation and reporting .

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